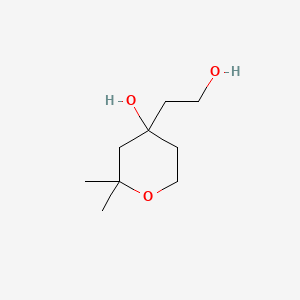
4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol is a useful research compound. Its molecular formula is C9H18O3 and its molecular weight is 174.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Analysis
4-(2-Hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol has been studied in various contexts of chemical synthesis and analysis. For instance, a related compound, 2,2-dimethylchroman-6-ol, a side product in the condensation of hydroquinone with 2-methylbut-3-en-2-ol, exhibits a half-chair conformation and forms intermolecular hydrogen bonding, creating spiral chains (Jha, Malhotra, Parmar, & Errington, 2000). Similarly, the synthesis and transformation of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, which is closely related to this compound, have been explored for potential applications in chemical synthesis (Arutyunyan, Nazaryan, Akopyan, Panosyan, & Gevorgyan, 2012).
Synthetic Pathways and Derivatives
Various studies have focused on the synthesis of derivatives and compounds related to this compound. For example, the synthesis of dimers of some 6-substituted 2,2-dimethyl-2H-naphtho[1,2-b]pyrans explores the chemical pathways that might be relevant to the synthesis of similar compounds (Cotterill, Iqbal, & Livingstone, 1998). Moreover, the synthesis of derivatives of new condensed systems like 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran shows the potential for creating novel compounds with unique properties (Arsen'eva & Arsen'ev, 2008, 2009).
Optoelectronic Applications
Exploring the optoelectronic and charge transport properties of related compounds like Pechmann dyes, which involve derivatives of 2H-pyran, can provide insights into the potential use of this compound in the field of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Wazzan & Irfan, 2019).
Medicinal Chemistry and Biological Applications
While avoiding drug use and dosage information, it's worth noting that related pyran compounds have been synthesized and evaluated for various biological activities. For instance, products from furans, such as derivatives of 2H-pyran, have been studied for their antimicrobial and anticoccidial activities, demonstrating the potential medicinal chemistry applications of these compounds (Georgiadis, 1976).
Mécanisme D'action
Target of Action
It is structurally similar to hydroxyethyl starch (hes), a plasma volume substitute used to treat and prevent hypovolemia .
Mode of Action
Hes, a similar compound, is known to replace intravascular volume and may reduce capillary leakage .
Biochemical Pathways
Hes, a related compound, is known to affect fluid balance and blood volume .
Pharmacokinetics
Approximately 62% of HES is excreted as hydroxyethyl starch molecules in urine within 72 hours .
Result of Action
Hes, a similar compound, is known to maintain blood volume for at least 6 hours after isovolemic exchange of blood with 500 ml of hes in healthy volunteers .
Action Environment
It is known that the ph of the environment can influence the action of similar compounds .
Propriétés
IUPAC Name |
4-(2-hydroxyethyl)-2,2-dimethyloxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2)7-9(11,3-5-10)4-6-12-8/h10-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBVMXGHIGCVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
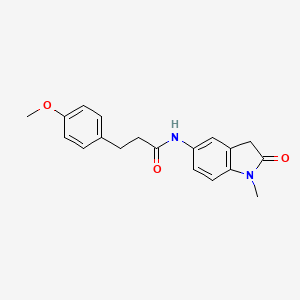
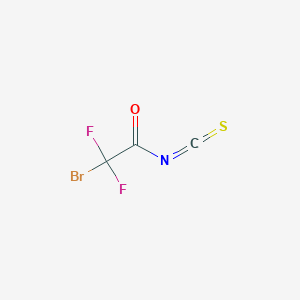
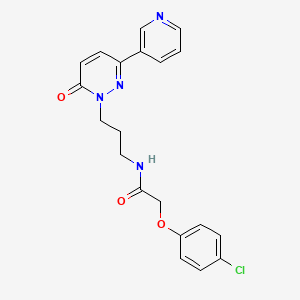

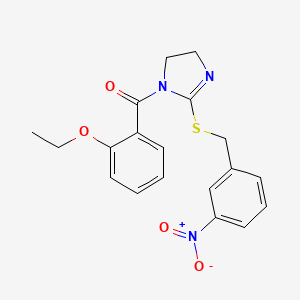
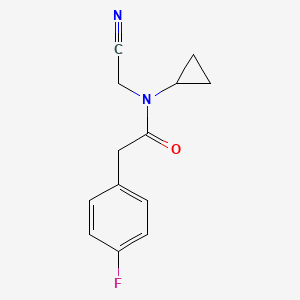
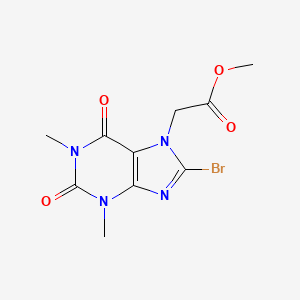
![2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2429401.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2429402.png)

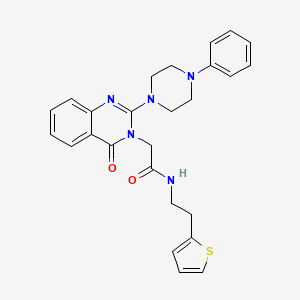
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2429407.png)
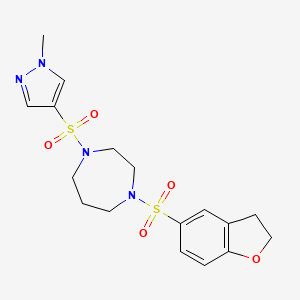
![5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2429410.png)
